molecular formula C25H27N7O B14950446 (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one

(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one

Cat. No.: B14950446
M. Wt: 441.5 g/mol
InChI Key: SVQSFHRTMICBNF-ANYBSYGZSA-N
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Description

The compound (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE is a complex organic molecule featuring a triazine ring substituted with piperidine groups and a hydrazone linkage to a dihydroacenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with piperidine under controlled conditions to introduce the piperidine groups.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Coupling with Dihydroacenaphthylene: The final step involves coupling the hydrazone intermediate with dihydroacenaphthylene under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially yielding amine derivatives.

    Substitution: The piperidine groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Amine derivatives of the triazine ring or hydrazone linkage.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development studies.

Medicine

Industry

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazine ring and hydrazone linkage may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE: Similar structure with morpholine groups instead of piperidine.

    (2Z)-2-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE: Similar structure with pyrrolidine groups instead of piperidine.

Uniqueness

The uniqueness of (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE lies in its specific substitution pattern and the presence of the hydrazone linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H27N7O

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]acenaphthylen-1-one

InChI

InChI=1S/C25H27N7O/c33-22-19-12-8-10-17-9-7-11-18(20(17)19)21(22)29-30-23-26-24(31-13-3-1-4-14-31)28-25(27-23)32-15-5-2-6-16-32/h7-12H,1-6,13-16H2,(H,26,27,28,30)/b29-21-

InChI Key

SVQSFHRTMICBNF-ANYBSYGZSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\3/C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6

Origin of Product

United States

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